An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene
An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene
CAS Number: 18163-47-8
This technical guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a versatile bifunctional reagent widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides established synthesis protocols, and explores its applications in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
1-Iodo-2-(trimethylsilyl)acetylene is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing both a reactive carbon-iodine bond and a sterically demanding, yet removable, trimethylsilyl (B98337) protecting group, makes it a valuable building block in a variety of coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Iodo-2-(trimethylsilyl)acetylene
| Property | Value | Reference(s) |
| CAS Number | 18163-47-8 | [1] |
| Molecular Formula | C₅H₉ISi | [1] |
| Molecular Weight | 224.11 g/mol | |
| Appearance | Colorless to red to green clear liquid | [1] |
| Boiling Point | 130 °C (lit.) | |
| Density | 1.46 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.511 (lit.) | |
| InChI Key | HNIRHTRSZDSMOF-UHFFFAOYSA-N | |
| SMILES | C--INVALID-LINK--(C)C#CI | |
| Storage Temperature | 2-8°C, Light Sensitive | [1] |
Synthesis of 1-Iodo-2-(trimethylsilyl)acetylene
The synthesis of 1-Iodo-2-(trimethylsilyl)acetylene is most commonly achieved through the iodination of a trimethylsilyl-protected acetylene (B1199291) derivative. One of the most efficient and widely cited methods involves the reaction of bis(trimethylsilyl)acetylene (B126346) with iodine monochloride.[1]
Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene
This protocol describes the synthesis of 1-Iodo-2-(trimethylsilyl)acetylene from bis(trimethylsilyl)acetylene and iodine monochloride.
Materials:
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Bis(trimethylsilyl)acetylene
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Iodine monochloride (ICl)
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Dichloromethane (B109758) (CH₂Cl₂)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Standard glassware for workup and purification
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(trimethylsilyl)acetylene in dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution of bis(trimethylsilyl)acetylene.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
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Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure.
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The crude product can be purified by distillation under reduced pressure to yield pure 1-Iodo-2-(trimethylsilyl)acetylene.
Caption: Synthetic workflow for 1-Iodo-2-(trimethylsilyl)acetylene.
Applications in Organic Synthesis and Drug Development
1-Iodo-2-(trimethylsilyl)acetylene is a cornerstone reagent in the construction of carbon-carbon bonds, particularly in the formation of substituted alkynes through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for sequential and controlled functionalization.
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 1-Iodo-2-(trimethylsilyl)acetylene is an excellent substrate for this reaction, where the iodine atom participates in the coupling, leaving the trimethylsilyl group intact for subsequent transformations.
Experimental Protocol: General Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with 1-Iodo-2-(trimethylsilyl)acetylene.
Materials:
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Aryl iodide
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1-Iodo-2-(trimethylsilyl)acetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triethylamine (B128534) (Et₃N)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
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Standard glassware for workup and purification
Procedure:
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To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).
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Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.
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To the resulting mixture, add 1-Iodo-2-(trimethylsilyl)acetylene (1.1-1.5 equivalents).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as diethyl ether or ethyl acetate.
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Filter the mixture through a pad of celite to remove the catalyst and salts.
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Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired trimethylsilyl-protected aryl alkyne.
Caption: General workflow for Sonogashira coupling.
Application in the Synthesis of Bioactive Molecules
The alkynyl moiety is a prevalent structural motif in a wide range of biologically active compounds, including natural products and synthetic drugs.[2] 1-Iodo-2-(trimethylsilyl)acetylene serves as a key building block in the synthesis of complex molecules with therapeutic potential, such as kinase inhibitors and precursors to anticancer agents.
Synthesis of Kinase Inhibitors:
Many small molecule kinase inhibitors feature an alkynyl linkage to bind to the target protein. The Sonogashira coupling provides a direct route to install this functionality. For instance, the synthesis of certain EGFR and HER2 inhibitors involves the coupling of a heterocyclic halide with an appropriately substituted alkyne, which can be derived from 1-Iodo-2-(trimethylsilyl)acetylene.[3]
Synthesis of Daunomycinone (B1669838) Derivatives:
The anthracycline antibiotic daunomycinone is a precursor to the potent anticancer drugs daunorubicin (B1662515) and doxorubicin. The synthesis of daunomycinone derivatives has been shown to utilize trimethylsilyl acetylene compounds.[4] In these syntheses, a lithium acetylide derived from a trimethylsilyl acetylene is reacted with a key ketone intermediate to introduce the acetyl side chain, which is a crucial step in constructing the aglycone core of the anthracycline.
The following diagram illustrates a plausible synthetic pathway for a key intermediate in the synthesis of a complex bioactive molecule, showcasing the utility of 1-Iodo-2-(trimethylsilyl)acetylene.
Caption: Pathway to bioactive molecules via sequential coupling.
Spectroscopic Data
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¹H NMR: A singlet in the region of δ 0.1-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group is expected.
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¹³C NMR: Signals for the methyl carbons of the trimethylsilyl group would appear near δ 0 ppm. The two acetylenic carbons would have distinct chemical shifts, with the carbon attached to the silicon being more upfield than the carbon attached to the iodine.
Safety Information
1-Iodo-2-(trimethylsilyl)acetylene is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Iodo-2-(trimethylsilyl)acetylene is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of coupling reactions, coupled with the utility of the trimethylsilyl group as a removable protecting group, makes it an indispensable tool for the construction of complex organic molecules. Its application in the synthesis of pharmacologically relevant compounds, including kinase inhibitors and anticancer agent precursors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
